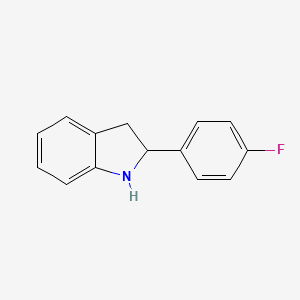

2-(4-Fluorofenil)indolina

Descripción general

Descripción

2-(4-Fluorophenyl)indoline is a compound that is part of a broader class of indole derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and optical properties. While the provided papers do not directly discuss 2-(4-Fluorophenyl)indoline, they do provide insights into the synthesis, characterization, and properties of closely related fluorinated indole derivatives.

Synthesis Analysis

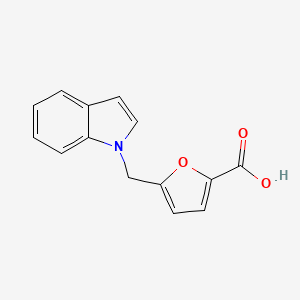

The synthesis of fluorinated indole derivatives is a topic of interest in several of the papers. For instance, the synthesis of indolizino[3,2-c]quinolines is achieved through oxidative Pictet-Spengler cyclization, starting with 2-methylpyridines and 2-bromo-2'-nitroacetophenone . Another paper reports the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which involves indolization and in situ alkylation . Additionally, the synthesis of 2-(trifluoromethyl)indoles is described using a domino trifluoromethylation/cyclization strategy starting from 2-alkynylanilines . These methods highlight the diverse synthetic routes available for constructing fluorinated indole cores.

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal structure of a fluorinated α-aminonitrile compound is determined using single-crystal X-ray diffraction, and its geometry is analyzed using DFT calculations . Another study describes the crystal structure of a fluorinated azetidinone derivative, with the absolute cis configuration confirmed by X-ray analysis . These studies demonstrate the importance of structural analysis in understanding the conformation and electronic properties of fluorinated indoles.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(4-Fluorophenyl)indoline. However, they do discuss the reactivity of related fluorinated indole derivatives. For instance, the reactivity of a fluorinated α-aminonitrile is explored using molecular descriptors and reactivity surfaces . The synthesis of 3-(trifluoromethyl)indoles also involves a cyclization/trifluoromethylation reaction, showcasing the reactivity of the CF3 group in indole synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are explored in several papers. The photophysical properties of indolizino[3,2-c]quinolines are examined, revealing their potential as fluorescent probes in aqueous systems . Theoretical studies on the spectral features, including FT-IR and NMR analyses, are performed to understand the vibrational and electronic properties of the compounds . These analyses are crucial for the development of fluorinated indoles as functional materials and pharmaceuticals.

Aplicaciones Científicas De Investigación

Tratamiento contra el VIH

Los derivados de la indolina, incluyendo la 2-(4-Fluorofenil)indolina, se han estudiado por su potencial como tratamientos contra el VIH. Los investigadores han informado sobre nuevos derivados de indil y oxocromenil xantenona y han realizado estudios de acoplamiento molecular para explorar su eficacia contra el VIH-1 .

Agentes neuroprotectores

Se ha diseñado y sintetizado una serie de derivados de la indolina como agentes neuroprotectores multifuncionales para combatir el accidente cerebrovascular isquémico. Estos compuestos han mostrado efectos protectores significativos contra la muerte celular inducida por estrés oxidativo, que es un factor clave en el daño por accidente cerebrovascular .

Sondas de fluorescencia NIR sensibles al pH

Los derivados de la indolina se utilizan en el desarrollo de sondas de fluorescencia de infrarrojo cercano (NIR) sensibles al pH. Estas sondas pueden ayudar a detectar desequilibrios ácido-base en el cuerpo, que a menudo están asociados con enfermedades malignas .

Síntesis catalítica

La estructura de la indolina se utiliza en métodos de síntesis catalítica. Esto implica la creación de moléculas complejas a través de reacciones químicas catalizadas, que es un proceso fundamental en la química orgánica .

Reacciones de cicloadición

Los indoles, que están estrechamente relacionados con las indolinas, sirven como bloques de construcción versátiles en las reacciones de cicloadición. Estas reacciones se utilizan para sintetizar varios compuestos orgánicos complejos, incluidos los ciclohepta[b]indoles .

Síntesis de derivados de indolizina

La indolizina, un heterociclo que contiene nitrógeno, se ha sintetizado utilizando derivados del indol. Algunos derivados de la indolizina exhiben excelentes propiedades de fluorescencia y pueden usarse como moléculas fluorescentes orgánicas para aplicaciones biológicas y materiales .

Mecanismo De Acción

Target of Action

2-(4-Fluorophenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at receptor sites .

Biochemical Pathways

Indole derivatives, including 2-(4-Fluorophenyl)indoline, can affect various biochemical pathways. Indole is a signaling molecule produced by both bacteria and plants, and its derivatives have been found to influence several pathways, including those involved in inflammation and oxidative stress . .

Pharmacokinetics

A study on similar indoline derivatives as multifunctional neuroprotective agents showed significant protective effects against h2o2-induced death of raw 2647 cells . This suggests that these compounds may have good bioavailability and can effectively reach their target sites.

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of 2-(4-Fluorophenyl)indoline, like other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and the specific characteristics of the target cells or tissues can all impact the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Indoline derivatives, including 2-(4-Fluorophenyl)indoline, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These interactions often involve binding with high affinity to enzymes, proteins, and other biomolecules .

Cellular Effects

Indoline derivatives have been shown to exert significant protective effects against H2O2-induced death of RAW 264.7 cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indoline derivatives have been shown to have significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting potential stability and long-term effects on cellular function.

Dosage Effects in Animal Models

Specific studies on the dosage effects of 2-(4-Fluorophenyl)indoline in animal models are currently lacking. One study has shown that an indoline derivative could be administered into zebrafish by static immersion or mice by intraperitoneal injection and visualizes the active disruption of their blood-brain barrier .

Metabolic Pathways

The metabolic pathways involving 2-(4-Fluorophenyl)indoline are not well-characterized. Indole, a related compound, is known to be metabolized by gut microorganisms from tryptophan . This suggests that 2-(4-Fluorophenyl)indoline may also be involved in similar metabolic pathways.

Transport and Distribution

The indoline structure is known to interact with the amino acid residues of proteins by hydrophobic manner, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

The localization of proteins, which can be influenced by indoline derivatives, is crucial for understanding various cellular processes .

Propiedades

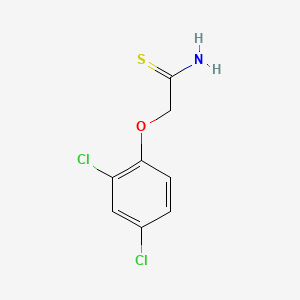

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOTVARVLBUZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

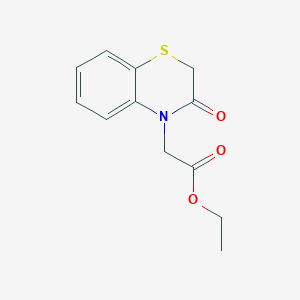

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)

![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)